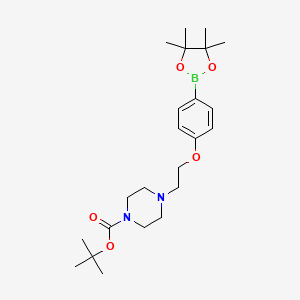
tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H37BN2O5 and its molecular weight is 432.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate (CAS No. 1310404-00-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₃₇H₆₈BNO₅. Its molecular weight is approximately 432.36 g/mol. The compound features a piperazine core substituted with a phenoxy group and a dioxaborolane moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₆₈BNO₅ |
| Molecular Weight | 432.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Store in dry conditions at -20°C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the piperazine ring followed by the introduction of the dioxaborolane group. This process may require careful control of reaction conditions to ensure high yields and purity.
Biological Activity
Research has indicated that compounds containing dioxaborolane structures exhibit various biological activities. The specific biological activity of this compound has been investigated in several studies:
Anticancer Activity :
Studies have shown that similar compounds with dioxaborolane groups exhibit significant anticancer properties. For instance:
- A derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
- The compound was found to inhibit cell proliferation effectively while showing reduced toxicity towards normal cells .
Mechanism of Action :
The mechanism through which these compounds exert their effects often involves the inhibition of specific protein targets or pathways critical for cancer cell survival and proliferation. For example:
Case Studies :
- In Vivo Studies : In a mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in reduced metastatic nodules compared to controls .
- Pharmacodynamics : The pharmacodynamic effects observed suggest that these compounds could serve as potential therapeutic agents in cancer treatment due to their ability to target multiple pathways simultaneously .
Properties
IUPAC Name |
tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37BN2O5/c1-21(2,3)29-20(27)26-14-12-25(13-15-26)16-17-28-19-10-8-18(9-11-19)24-30-22(4,5)23(6,7)31-24/h8-11H,12-17H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZDXKDNXDRWHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37BN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679673 |
Source


|
| Record name | tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-00-2 |
Source


|
| Record name | tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














